1,3-Diphenylpropane-2-thiol
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Overview
Description
1,3-Diphenylpropane-2-thiol is an organic compound with the molecular formula C15H16S. It is characterized by the presence of two phenyl groups attached to a propane backbone, with a thiol group (-SH) at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylpropane with thiolating agents under controlled conditions. For instance, the reaction of 1,3-diphenylpropane with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and substituted derivatives of this compound.
Scientific Research Applications
1,3-Diphenylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-diphenylpropane-2-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, influencing their function. For example, it can interact with enzymes and proteins, modulating their activity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropene: Similar in structure but lacks the thiol group.
1,3-Diphenylpropane: Similar backbone but without the thiol functionality.
Uniqueness
1,3-Diphenylpropane-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H16S |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1,3-diphenylpropane-2-thiol |
InChI |
InChI=1S/C15H16S/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
AYNMJAYMSHAKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S |
Origin of Product |
United States |
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